molecular formula C13H10F3NO2 B6415775 5-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95% CAS No. 1261936-56-4

5-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95%

Cat. No. B6415775
CAS RN: 1261936-56-4
M. Wt: 269.22 g/mol
InChI Key: DOQNYKNURAQHCS-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95% (5-OH-2-MeO-5-TFMP-Py) is a novel compound with potential applications in a wide range of scientific research areas. It is an aromatic heterocyclic compound with a unique structure and properties, which make it an attractive option for a variety of research applications.

Scientific Research Applications

5-OH-2-MeO-5-TFMP-Py has a wide range of potential applications in scientific research. It has been used as a starting material in the synthesis of various compounds, such as quinazoline derivatives, which have potential applications in drug discovery and development. Additionally, 5-OH-2-MeO-5-TFMP-Py has been used as a ligand in the synthesis of metal complexes, which can be used for the study of various biological processes.

Mechanism of Action

The mechanism of action of 5-OH-2-MeO-5-TFMP-Py is not yet fully understood. However, it is believed that the compound may interact with certain proteins or enzymes in the body, which could lead to changes in biochemical or physiological processes. Additionally, the compound may be able to modulate the activity of certain receptors or ion channels, which could result in changes in the activity of certain cells or tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-OH-2-MeO-5-TFMP-Py have not yet been fully studied. However, preliminary studies suggest that the compound may have anti-inflammatory and antioxidant effects. Additionally, the compound may be able to modulate the activity of certain enzymes and proteins, which could lead to changes in biochemical or physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-OH-2-MeO-5-TFMP-Py in laboratory experiments include its low cost and availability, as well as its unique structure and properties. Additionally, the compound can be synthesized in a laboratory setting with commercially available reagents. The main limitation of using 5-OH-2-MeO-5-TFMP-Py in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The future directions for 5-OH-2-MeO-5-TFMP-Py research include further studies on its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of the compound in drug discovery and development. Finally, further studies are needed to explore the potential of 5-OH-2-MeO-5-TFMP-Py as a starting material for the synthesis of other compounds.

Synthesis Methods

5-OH-2-MeO-5-TFMP-Py can be synthesized using a two-step process. The first step involves the reaction of 5-hydroxy-2-methoxy-5-trifluoromethylphenol with pyridine in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate, which is then converted to 5-OH-2-MeO-5-TFMP-Py in the second step by refluxing the intermediate in the presence of a catalyst, such as palladium chloride. The synthesis of 5-OH-2-MeO-5-TFMP-Py can be carried out in a laboratory setting with commercially available reagents.

properties

IUPAC Name

6-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-12-5-2-8(13(14,15)16)6-10(12)11-4-3-9(18)7-17-11/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQNYKNURAQHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692779
Record name 6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine

CAS RN

1261936-56-4
Record name 6-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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